Naphtho[2,3-f]quinoxaline-7,12-dione
Overview
Description
Naphtho[2,3-f]quinoxaline-7,12-dione is a type of electron-deficient molecule . It belongs to a class of donor-acceptor molecules and can be used in electroluminescent devices . These derivatives are important nitrogen-containing heterocyclic compounds and display a wide range of biological properties .
Synthesis Analysis
The synthesis of 2,3-disubstituted naphtho[2,3-f]quinoxaline-7,12-dione derivatives involves condensing 1,2-diaminoanthraquinone and various benzil compounds in glacial acetic acid . Another method involves the reaction of 2-amino-1-nitroanthraquinone with cyanoacetamide in dimethylformamide in the presence of piperidine .Molecular Structure Analysis
The molecular formula of Naphtho[2,3-f]quinoxaline-7,12-dione is C16H8N2O2 . The ionization potentials (HOMO) and electron affinity (LUMO) were found to be in the range of -6.364 to -6.644 eV and -3.247 to -3.511 eV, respectively .Chemical Reactions Analysis
Naphtho[2,3-f]quinoxaline-7,12-diones can add a molecule of benzenesulfinic acid to give 5-phenylsulfonyl-7, 12-dihydroxynaphtho[2,3-f]quinoxalines .Physical And Chemical Properties Analysis
The optical properties of the synthesized compounds were studied in solvents of varying polarity and thin solid film . The absorption spectra of all the synthesized molecules showed an intramolecular charge transfer (ICT) transitions in the range of 405–561 nm .Future Directions
The optoelectronic properties of 2,3-diphenylnaphtho[2,3-f]quinoxaline-7,12-diones can be tuned by introducing into the para position of the phenyl ring of electron-donating (Me, OMe) and electron-withdrawing (Br, F) substituents . This suggests potential future directions for research and application in the field of organic optoelectronic devices .
properties
IUPAC Name |
naphtho[3,2-f]quinoxaline-7,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O2/c19-15-9-3-1-2-4-10(9)16(20)13-11(15)5-6-12-14(13)18-8-7-17-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLSEJAACVWJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NC=CN=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[2,3-f]quinoxaline-7,12-dione | |
CAS RN |
54490-26-5 | |
Record name | Naphtho(3,2-f)quinoxaline-7,12-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054490265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAPHTHO(3,2-F)QUINOXALINE-7,12-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW9DZV2DT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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